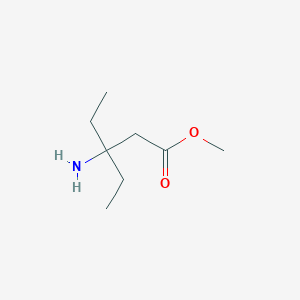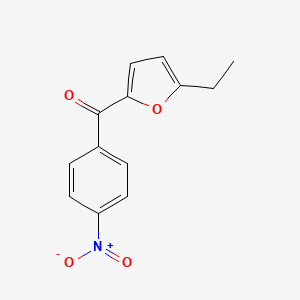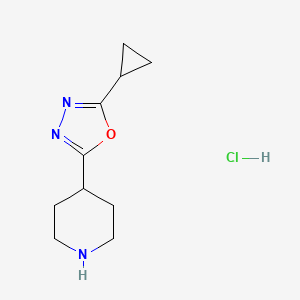
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Overview
Description
The compound “4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” is a chemical compound with the IUPAC name 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine . It has a molecular weight of 193.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2 . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.25 . The InChI code provides information about its molecular structure .Scientific Research Applications
Anticancer Research
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride: has been evaluated for its potential as an anticancer agent. The compound’s ability to inhibit cancer cell growth is of particular interest in the field of oncology. Studies have shown that certain oxadiazole derivatives exhibit cytotoxic activities against various cancer cell lines . The compound’s mechanism may involve the disruption of cell cycle progression or the induction of apoptosis in cancer cells.
Antifungal Applications
This compound has also been studied for its antifungal properties. Research indicates that oxadiazole derivatives can be effective against fungal pathogens . One of the compound’s derivatives demonstrated potency comparable to standard antifungal agents like Griseofulvin and Nystatin, suggesting its potential use in treating fungal infections.
Safety and Toxicology
Safety and toxicological evaluations are crucial for any compound with potential therapeutic applications4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride would need to undergo rigorous testing to determine its safety profile, including potential allergenicity and eye or skin irritation potential .
properties
IUPAC Name |
2-cyclopropyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8;/h7-8,11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUHDOJQEMBJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



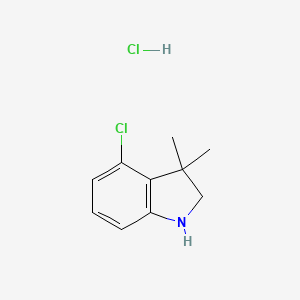
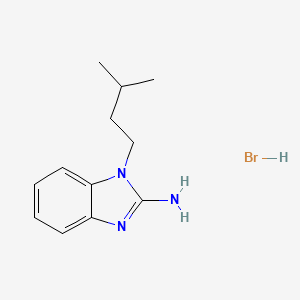



![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1432994.png)
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1432995.png)
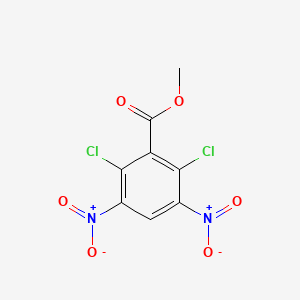
![N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide](/img/structure/B1432998.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride](/img/structure/B1432999.png)

